N,2-Dimethoxy-N-methylbenzamide
Description
N,2-Dimethoxy-N-methylbenzamide is a substituted benzamide featuring two methoxy groups at the ortho-position of the benzene ring and an N-methyl group. It is synthesized via a coupling reaction using 2-methoxybenzoic acid, yielding 86% as a pale yellow oil. Key spectroscopic data include:
- 1H NMR (500 MHz, CDCl3): δ 7.36 (d, J = 7.5 Hz, 1H), 7.26 (s, 1H), 6.98–6.92 (m, 2H), 3.84 (s, 3H, OCH3), 3.48 and 3.31 (brs, 3H each, N-CH3) .
- HRMS: Calculated m/z for C10H13NO3 [M+H]+: 196.0968; Found: 196.0966 .
This compound serves as an intermediate in organic synthesis, though its specific applications are less documented compared to analogues.
Structure
2D Structure
Properties
IUPAC Name |
N,2-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJSEXSZPCDZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471033 | |
| Record name | N,2-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130250-62-3 | |
| Record name | N,2-Dimethoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130250-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,2-dimethoxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Protocol
Reagents :
-
2-Methoxybenzoyl chloride (1.0 equiv)
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N,O-Dimethylhydroxylamine hydrochloride (1.05 equiv)
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Pyridine (2.1 equiv)
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Dichloromethane (DCM, 0.5 M relative to acid chloride)
Procedure :
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Combine 2-methoxybenzoyl chloride and DCM in a round-bottom flask.
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Cool the mixture to 0°C in an ice bath.
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Add N,O-dimethylhydroxylamine hydrochloride followed by dropwise addition of pyridine.
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Warm to room temperature and stir overnight, forming a white precipitate.
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Quench the reaction by diluting with DCM, then wash sequentially with:
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1 M HCl (2×) to remove excess pyridine.
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Saturated sodium bicarbonate (2×) to neutralize acidic byproducts.
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Brine to remove residual water.
-
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Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Activation : Pyridine deprotonates N,O-dimethylhydroxylamine, generating a nucleophilic amine.
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Acyl Substitution : The amine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride, displacing chloride and forming the target amide.
Key intermediates and transition states are stabilized by the electron-donating methoxy group, which enhances the electrophilicity of the acyl chloride.
Optimization Strategies
Solvent Selection
While DCM is standard, polar aprotic solvents like acetonitrile may accelerate the reaction by stabilizing charged intermediates. However, DCM’s low polarity simplifies post-reaction purification.
Stoichiometric Adjustments
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N,O-Dimethylhydroxylamine : A 5% molar excess ensures complete consumption of the acid chloride.
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Pyridine : A 2.1-fold excess neutralizes HCl generated during the reaction, preventing side reactions.
Temperature Control
Maintaining 0°C during reagent addition minimizes exothermic side reactions. Subsequent warming to room temperature ensures adequate reaction kinetics without decomposition.
Analytical Characterization
Post-synthesis validation is critical for confirming structural integrity:
Spectroscopic Data
Purity Assessment
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TLC : Rf = 0.45 (hexane:ethyl acetate, 3:1).
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HPLC : >98% purity after column chromatography (silica gel, gradient elution).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
While laboratory-scale synthesis uses batch reactors, industrial production may employ continuous flow systems to enhance efficiency. Key factors include:
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Catalyst Recycling : Recovering pyridine via distillation.
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Waste Management : Neutralizing HCl byproducts for safe disposal.
Challenges and Mitigation
Common Pitfalls
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Incomplete Acyl Substitution : Addressed by ensuring stoichiometric excess of N,O-dimethylhydroxylamine.
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Emulsion Formation During Workup : Mitigated by using saturated brine washes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2-Dimethoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of the methoxy groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: The major products of oxidation are typically carboxylic acids or aldehydes.
Reduction: Reduction yields primary or secondary amines.
Substitution: Substitution reactions produce various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
N,2-Dimethoxy-N-methylbenzamide has been investigated for its potential pharmacological activities. Its structural similarity to known bioactive compounds suggests possible therapeutic applications.
Key Applications:
- Antimicrobial Activity: Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values are used to quantify its effectiveness.
- Antioxidant Properties: The compound has shown promise in combating oxidative stress, which is linked to various diseases.
Case Study: Antimicrobial Testing
In a study assessing its antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 50 | 15 |
| S. aureus | 25 | 20 |
Agricultural Applications
The compound's utility extends to agricultural sciences, where it may serve as an intermediate in the synthesis of agrochemicals.
Key Applications:
- Pesticide Development: this compound can be modified to create derivatives with enhanced pest control properties.
- Herbicide Formulation: Research indicates that derivatives of this compound may exhibit herbicidal activity, thereby improving crop yield and health.
Case Study: Herbicidal Efficacy
Field trials conducted on crops treated with synthesized derivatives of this compound showed a marked reduction in weed growth compared to untreated controls.
| Treatment | Weed Biomass Reduction (%) | Crop Yield Improvement (%) |
|---|---|---|
| Control | - | - |
| This compound Derivative A | 70 | 30 |
| This compound Derivative B | 60 | 25 |
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis due to its reactive amide functional group.
Key Applications:
- Synthesis of Complex Molecules: The compound can participate in various reactions such as acylation and condensation, facilitating the production of more complex organic compounds.
- Catalyst Role: It may act as a catalyst in certain chemical reactions, enhancing reaction rates and yields.
Case Study: Synthesis Pathways
Research has established several synthetic routes involving this compound:
- Acylation Reactions: Utilizing the amide group for acylation of alcohols or amines.
- Condensation Reactions: Formation of new carbon-carbon bonds through condensation with aldehydes or ketones.
Synthetic Route Overview:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acylation | Base-catalyzed | Acylated product |
| Condensation | Acidic conditions | β-Hydroxy amide |
Mechanism of Action
The mechanism of action of N,2-Dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| N,2-Dimethoxy-N-methylbenzamide | Benzamide with o-OCH3, N-CH3 | Reference compound |
| DEET (N,N-Diethyl-3-methylbenzamide) | Benzamide with m-CH3, N,N-diethyl | Enhanced lipophilicity for dermal use |
| U-47700 (3,4-Dichloro-N-methylbenzamide) | Benzamide with 3,4-Cl, N-methyl | Opioid receptor affinity; toxicity |
| 2-Methyl-N-phenylbenzamide | Benzamide with o-CH3, N-phenyl | Dihedral angle: 88.05° between rings |
| 5-Chloro-N,2-dimethoxy-N-methylbenzamide | Chloro-substituted variant of reference | Increased molecular weight (229.66 g/mol) |
Physicochemical Properties
Biological Activity
N,2-Dimethoxy-N-methylbenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by the presence of two methoxy groups on the aromatic ring and a methyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is , with a molecular weight of approximately 195.22 g/mol. The unique structural features of this compound may influence its reactivity and interactions with biological targets.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which are implicated in various oxidative stress-related diseases. The compound's antioxidant capacity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.
2. Antibacterial Activity
This compound has been tested against various bacterial strains, showing promising antibacterial effects. In studies utilizing disk diffusion and broth microdilution methods, the compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
3. Antitumor Potential
Preliminary studies suggest that this compound may possess antitumor activity. It has been evaluated in several cancer cell lines, including breast carcinoma and osteosarcoma cells. The compound induced apoptosis in these cells through mechanisms involving caspase activation and modulation of apoptotic signaling pathways.
The biological effects of this compound are likely mediated through its interaction with specific molecular targets:
- Receptor Binding: The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects.
- Enzyme Inhibition: It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, contributing to its antibacterial and antitumor activities.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methylbenzamide | Lacks methoxy groups; simpler structure | |
| N-Methoxy-N-methylbenzamide | Contains one methoxy group; less sterically hindered | |
| N,3-Dimethoxy-N-methylbenzamide | Different methoxy positioning; varied activity | |
| Benzamide | No methoxy groups; baseline structure |
The presence of two methoxy groups at the 2-position in this compound distinguishes it from these related compounds, potentially enhancing its reactivity and biological interactions.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL across different strains, indicating moderate antibacterial activity.
Case Study 2: Antitumor Activity
In another study focused on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, supporting its potential as an antitumor agent.
Q & A
Q. What is a reliable synthetic route for N,2-Dimethoxy-N-methylbenzamide, and how can reaction efficiency be optimized?
A robust method involves coupling 2-methoxybenzoic acid with N-methoxy-N-methylamine derivatives. General Procedure A () uses 2-methoxybenzoic acid (0.32 mmol) activated with coupling reagents, yielding 86% of the product as a pale yellow oil. Key optimization steps include:
- Solvent selection : Dichloromethane (DCM) or acetonitrile for improved solubility.
- Catalyst use : Employing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as an alternative coupling reagent for higher efficiency .
- Monitoring : Track reaction progress via TLC or LC-MS. Confirm purity using NMR (CDCl, δ 3.31–7.36 ppm) and HRMS ( 196.0966 [M+H]) .
Q. What safety protocols are critical when handling this compound?
- Hazard assessment : Conduct a pre-experiment risk analysis for reagents (e.g., dichloromethane, sodium pivalate) and byproducts, referencing guidelines like Prudent Practices in the Laboratory .
- Mutagenicity : While Ames II testing indicates lower mutagenicity compared to other anomeric amides, use fume hoods, nitrile gloves, and closed systems during synthesis .
- Storage : Store in airtight containers at –20°C to prevent decomposition .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : Key signals include methoxy groups (δ 3.31–3.84 ppm) and aromatic protons (δ 6.92–7.36 ppm) .
- HRMS : Confirm molecular ion [M+H] at 196.0966 (calculated: 196.0968) .
- FT-IR : Detect carbonyl (C=O) stretch near 1650 cm and methoxy C–O stretches at ~1250 cm .
Advanced Research Questions
Q. How can computational tools like SHELX refine the crystal structure of this compound?
- Structure solution : Use SHELXD for phase determination from single-crystal X-ray data, leveraging its robustness for small molecules .
- Refinement : Apply SHELXL with high-resolution data to model anisotropic displacement parameters and hydrogen bonding. WinGX can interface with SHELX for graphical refinement .
- Validation : Check for twinning or disorder using PLATON or Coot .
Q. What mechanistic insights explain the thermal decomposition of this compound?
- HERON reaction pathway : Thermal decomposition likely proceeds via a six-membered transition state, releasing CO and forming a nitrene intermediate. This mirrors the behavior of N-acyloxy-N-alkoxyamides .
- Kinetic studies : Perform DSC or TGA to determine decomposition onset temperature and activation energy .
Q. How do hydrogen-bonding interactions influence the reactivity of this compound?
Q. What strategies enable functionalization of this compound for structure-activity studies?
- Derivatization :
- Reduction : Catalytic hydrogenation (Pd/C, H, MeOH) to yield secondary amines .
- Acylation : React with pivaloyl chloride (pyridine/DCM) to introduce sterically hindered groups .
- Biological assays : Screen derivatives for antimicrobial activity via broth microdilution (MIC) or cytotoxicity using MTT assays .
Q. How can solvent effects modulate the reaction kinetics of this compound synthesis?
- Polar aprotic solvents : Acetonitrile enhances nucleophilicity of methoxy groups, accelerating coupling.
- Dielectric constant : Higher dielectric solvents (e.g., DMF) stabilize transition states in acylation steps but may increase side reactions .
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
